N2-Ethyl Substituent Confers Intermediate Lipophilicity (XLogP3 = 1.3) Relative to N2-Methyl, N2-Isopropyl, and N2-H Analogs
Among the N2-alkyl tetrahydroindazole acetic acid series, the ethyl substituent of the target compound produces an XLogP3 of 1.3, occupying an intermediate lipophilicity window. This value is 0.4–0.5 log units higher than the N2-H analog (computed XLogP3 ≈ 0.8–0.9) and approximately 0.5–0.7 log units lower than the N2-isopropyl analog (computed XLogP3 ≈ 1.8–2.0) [1]. Such differences are consequential: a ΔlogP of +0.5 has been associated with ~3-fold increases in membrane partitioning and can shift predicted CNS MPO desirability scores across defined thresholds [2]. The ethyl group thus provides a balanced lipophilicity that neither sacrifices aqueous solubility (as the isopropyl analog may) nor limits passive permeability (as the unsubstituted analog may).
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | N2-H analog: XLogP3 ≈ 0.85; N2-methyl analog: XLogP3 ≈ 1.0; N2-isopropyl analog: XLogP3 ≈ 1.9 |
| Quantified Difference | ΔXLogP3 = +0.3 to +0.45 vs. N2-H; ΔXLogP3 = –0.6 vs. N2-isopropyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); comparative values calculated for closest N2-substituted analogs using the same algorithm |
Why This Matters
This intermediate lipophilicity makes the compound the preferred choice for lead optimization campaigns where balanced permeability and solubility are required—neither too polar (N2-H) nor too lipophilic (N2-isopropyl)—reducing the risk of late-stage attrition due to poor ADME properties.
- [1] PubChem Compound Summary for CID 121214405 and computed XLogP3 values for structural analogs. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed Apr 2026). View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010 Jun 16;1(6):435-49. doi:10.1021/cn100008c. View Source
